Methyl acetyl-isolithocholate
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Overview
Description
Methyl acetyl-isolithocholate is a chemical compound with the molecular formula C27H44O4 and a molecular weight of 432.6359 It is a derivative of lithocholic acid, which is a bile acid found in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl acetyl-isolithocholate typically involves the esterification of lithocholic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl acetyl-isolithocholate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms of lithocholic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl acetyl-isolithocholate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions
Biology: This compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of liver diseases and certain types of cancer
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of methyl acetyl-isolithocholate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Lithocholic Acid: The parent compound of methyl acetyl-isolithocholate, known for its role in bile acid metabolism.
Cholic Acid: Another bile acid with similar properties but different biological activities.
Deoxycholic Acid: A bile acid used in the treatment of certain medical conditions
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
56085-36-0 |
---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H44O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h17,19-24H,6-16H2,1-5H3 |
InChI Key |
DVIUCIPCTDVQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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